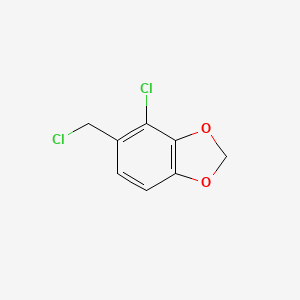

1,3-Benzodioxole, 4-chloro-5-(chloromethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Benzodioxole, 5-(chloromethyl)-, commonly known as piperonyl chloride, is a halogenated benzodioxole derivative. It is a colorless to pale yellow liquid with a molecular formula of C₈H₇ClO₂ and a molecular weight of 170.59 g/mol . Key properties include:

- Melting point: 20.5°C

- Boiling point: 257.4°C at 760 mmHg

- Flash point: 115.9°C

- Purity: ≥98% (industrial grade)

Its chloromethyl group (-CH₂Cl) at the 5-position of the benzodioxole ring makes it a versatile intermediate in organic synthesis, particularly in pharmaceuticals (e.g., synthesis of berberine hydrochloride) and agrochemicals .

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of biological systems and pathways.

Medicine: Investigated for potential therapeutic applications.

Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzodioxole Derivatives

Substituent Effects on Physical and Chemical Properties

The table below compares piperonyl chloride with three structurally related compounds:

Key Observations:

Substituent Influence on Reactivity :

- Piperonyl chloride’s chloromethyl group facilitates nucleophilic substitution reactions, making it a key building block .

- The difluoro derivative (CAS 476473-97-9) introduces electron-withdrawing fluorine atoms, which may enhance stability but reduce electrophilicity compared to piperonyl chloride .

- The oxadiazole-containing compound (CAS 1306738-37-3) exhibits enhanced hydrogen-bonding capacity due to its heterocyclic ring, improving solubility in polar solvents .

Thermal Properties :

- Piperonyl chloride’s high boiling point (257.4°C) reflects strong van der Waals forces from its planar benzodioxole core and polar Cl substituent . Derivatives with bulkier groups (e.g., sulfonamido in ) likely have higher boiling points but lack reported data.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) at position 5 is highly electrophilic, making it susceptible to nucleophilic attack.

*Yield inferred from patent data showing reduction of chloromethyl content to <0.5% after hexamine treatment .

Key Observations :

-

Hexamine-mediated substitution proceeds via formation of a hexamethylenetetramine complex, followed by acidic hydrolysis to yield heliotropin .

-

Polar aprotic solvents (e.g., toluene, dichloromethane) enhance nucleophile reactivity.

Electrophilic Aromatic Substitution

The benzodioxole core retains aromatic reactivity, though steric and electronic effects from substituents influence regioselectivity.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, controlled temperature | Nitro derivatives at activated positions | Not reported | |

| Halogenation | Cl₂ or Br₂ with Lewis acid catalyst | Di-/trihalogenated benzodioxoles | Not reported |

Mechanistic Insight :

-

Chlorine at position 4 acts as a meta-directing group, while the dioxole ring activates the aromatic system toward electrophilic attack.

Oxidation and Decomposition

Under oxidative conditions, the chloromethyl group may degrade or transform.

| Reaction Type | Reagents/Conditions | Products | Hazards | References |

|---|---|---|---|---|

| Oxidative Decomposition | Strong oxidizers (e.g., KMnO₄, O₃) | CO, CO₂, HCl | Toxic gas release |

Safety Note :

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for preparing 1,3-benzodioxole derivatives with chloromethyl substituents?

- Methodological Answer : The synthesis of 4-chloro-5-(chloromethyl)-1,3-benzodioxole typically involves alkylation or halogenation reactions. For example, the chloromethyl group can be introduced via Friedel-Crafts alkylation using chloromethyl ethers under controlled acidic conditions. Alternatively, direct chlorination of pre-functionalized benzodioxole precursors (e.g., 5-methyl-1,3-benzodioxole) with sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) under anhydrous conditions at 0–5°C may yield the target compound. Reaction progress should be monitored via thin-layer chromatography (TLC) or GC-MS to optimize yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing 4-chloro-5-(chloromethyl)-1,3-benzodioxole?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the chloromethyl (-CH₂Cl) and chloro substituents. The chloromethyl group typically appears as a singlet (~δ 4.5–5.0 ppm in ¹H NMR) with adjacent carbons at ~δ 40–45 ppm in ¹³C NMR.

- IR Spectroscopy : Peaks at ~600–700 cm⁻¹ (C-Cl stretching) and ~1250–1100 cm⁻¹ (C-O-C in benzodioxole).

- Mass Spectrometry (EI-MS) : Molecular ion peaks [M]⁺ matching the molecular formula (C₈H₅Cl₂O₂, exact mass ~218.96 g/mol) and fragmentation patterns confirming substituent positions .

Q. What safety protocols are critical when handling chloromethyl-substituted benzodioxoles?

- Methodological Answer : Due to the reactivity of the chloromethyl group and potential toxicity:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation.

- Spill Management : Neutralize spills with sodium bicarbonate or sand, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data for chloromethyl-substituted benzodioxoles?

- Methodological Answer : Discrepancies in NMR shifts (e.g., due to solvent polarity or substituent electronic effects) can be addressed via:

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts and compare with experimental data.

- X-ray Crystallography : Single-crystal analysis to unambiguously confirm substituent positions and bond angles, as demonstrated for related benzodioxole derivatives .

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?

- Methodological Answer : The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) due to its primary alkyl halide nature. Kinetic studies (e.g., using pseudo-first-order conditions) reveal steric hindrance and solvent polarity effects. For example, polar aprotic solvents (DMF, DMSO) accelerate substitution rates. Computational studies (e.g., transition state analysis via Gaussian) can further elucidate steric and electronic barriers .

Q. How can researchers design experiments to study environmental degradation products of this compound?

- Methodological Answer :

- Hydrolysis Studies : React the compound in buffered aqueous solutions (pH 4–9) at 25–50°C. Monitor degradation via LC-MS to identify intermediates (e.g., 4-chloro-1,3-benzodioxole-5-methanol).

- Photodegradation : Expose to UV light (254 nm) and analyze products using GC-MS. Compare degradation pathways with computational predictions (EPI Suite™) .

Q. What strategies optimize crystallization of 4-chloro-5-(chloromethyl)-1,3-benzodioxole for structural analysis?

- Methodological Answer :

- Solvent Selection : Use slow evaporation in mixed solvents (e.g., dichloromethane/hexane) to induce nucleation.

- Temperature Gradients : Cool saturated solutions from 40°C to 4°C at 0.5°C/hour.

- Additives : Introduce trace amounts of seeding crystals or ionic liquids to enhance crystal quality .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for benzodioxole derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies, controlling for variables like purity (HPLC ≥98%), solvent (DMSO vs. aqueous), and cell lines.

- Dose-Response Curves : Replicate assays using standardized protocols (e.g., MTT for cytotoxicity) to validate EC₅₀ values.

- Molecular Docking : Use AutoDock Vina to assess binding affinities to target proteins (e.g., cytochrome P450 enzymes) and correlate with experimental IC₅₀ .

Properties

CAS No. |

99047-03-7 |

|---|---|

Molecular Formula |

C8H6Cl2O2 |

Molecular Weight |

205.03 g/mol |

IUPAC Name |

4-chloro-5-(chloromethyl)-1,3-benzodioxole |

InChI |

InChI=1S/C8H6Cl2O2/c9-3-5-1-2-6-8(7(5)10)12-4-11-6/h1-2H,3-4H2 |

InChI Key |

AKKHEGPCNXPPLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C(=C(C=C2)CCl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.